molecular formula C7H16Cl2N2O2 B1371924 Methyl 2-(piperazin-2-yl)acetate dihydrochloride CAS No. 394709-83-2

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Cat. No.: B1371924
CAS No.: 394709-83-2
M. Wt: 231.12 g/mol
InChI Key: BAKVEPAYECKEHR-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits structural isomerism due to the substitution pattern on the piperazine ring:

  • Positional Isomerism : The acetate group can theoretically attach to either nitrogen atom of the piperazine ring. For example, methyl 2-(piperazin-1-yl)acetate (CAS 196192-08-2) is a positional isomer where the substituent is on the first nitrogen atom instead of the second.
  • Backbone Isomerism : Variations in the carbon chain length or branching (e.g., propionate vs. acetate derivatives) also generate structural isomers.

Stereochemical Considerations

The piperazine ring introduces stereochemical complexity:

  • Chirality : The asymmetric carbon at the second position of the piperazine ring allows for enantiomeric forms. The (R)- and (S)-enantiomers are commercially available as dihydrochloride salts.
  • Conformational Flexibility : The piperazine ring adopts chair or boat conformations, influencing molecular interactions.

The table below summarizes key stereochemical variants:

Stereochemical Form CAS Number SMILES Notation
(R)-enantiomer 2704950-85-4 O=C(OC)C[C@H]1NCCNC1.[H]Cl.[H]Cl
(S)-enantiomer 2158301-19-8 N#CC[C@@H]1NCCNC1.[H]Cl.[H]Cl
Racemic mixture 394709-83-2 COC(=O)CC1CNCCN1.Cl.Cl

Properties

IUPAC Name

methyl 2-piperazin-2-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKVEPAYECKEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647574
Record name Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394709-83-2
Record name Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride typically involves the reaction of piperazine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperazine attacks the carbon atom in methyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-2-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is primarily investigated for its role in developing new therapeutic agents. Its structural characteristics allow it to interact with several biological targets.

1.1. Antimicrobial Activity

Recent studies have identified piperazine derivatives as potential antimicrobial agents. For instance, compounds similar to methyl 2-(piperazin-2-yl)acetate have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of piperazine-based compounds in addressing antibiotic resistance and developing new antibacterial therapies .

1.2. Carbonic Anhydrase Inhibition

This compound has been explored for its ability to inhibit carbonic anhydrases (CAs), which are essential enzymes in regulating physiological pH and fluid balance. Inhibitors of CAs are being researched for their applications in treating conditions such as glaucoma and cancer . The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance inhibitory potency against specific CA isoforms.

Case Studies

3.1. Development of Antimicrobial Agents
A study synthesized a series of piperazine derivatives, including methyl 2-(piperazin-2-yl)acetate, which exhibited significant antimicrobial activity against multiple pathogens. The research demonstrated that structural modifications could enhance efficacy against resistant strains, emphasizing the importance of continued exploration in this area .

3.2. Cancer Research
In another investigation, piperazine derivatives were evaluated for their ability to inhibit Src/Abl kinases, leading to promising results in reducing tumor cell proliferation in vitro and in vivo models . The findings suggest that this compound could serve as a lead compound for further development in oncology.

Comparative Data Table

Application AreaCompound TypeMechanism of ActionTarget Diseases
AntimicrobialPiperazine derivativesBacterial inhibitionMRSA, other bacterial infections
Cancer TreatmentKinase inhibitorsCell proliferation inhibitionHematological malignancies
Enzyme InhibitionCarbonic anhydrase inhibitorsModulation of acid-base balanceGlaucoma, cancer

Mechanism of Action

The mechanism of action of Methyl 2-(piperazin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between Methyl 2-(piperazin-2-yl)acetate dihydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1683-49-4 C₇H₁₄N₂O₂·2HCl 245.15 Piperazin-2-yl substitution; dihydrochloride salt Intermediate for CNS drugs, antihistamines
Methyl 2-(piperazin-1-yl)acetate Hydrochloride 196192-08-2 C₇H₁₅ClN₂O₂ 194.66 Piperazin-1-yl substitution; single HCl Lower solubility; less common in synthesis
Ethyl 2-oxo-2-(piperazin-1-yl)acetate HCl 1955540-95-0 C₈H₁₅ClN₂O₃ 222.67 Ethyl ester; ketone functional group Potential protease inhibitor intermediate
Methyl 2-(1,4-diazepan-1-yl)acetate diHCl 1170891-84-5 C₈H₁₈Cl₂N₂O₂ 245.15 7-membered diazepane ring Broader receptor targeting due to ring size
Cetirizine Impurity A (Dihydrochloride) 246870-46-2 C₂₄H₂₈Cl₂N₂O₃ 475.40 Chlorophenyl-piperazinyl-ethoxyacetate Byproduct in antihistamine synthesis

Key Observations :

  • Substituent Position : The 2-yl vs. 1-yl substitution on the piperazine ring (e.g., Methyl 2-(piperazin-2-yl)acetate vs. Methyl 2-(piperazin-1-yl)acetate) alters steric and electronic properties, impacting binding affinity in drug-receptor interactions .
  • Salt Form: Dihydrochloride salts (e.g., CAS 1683-49-4) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, enhancing bioavailability in drug formulations .

Commercial and Regulatory Considerations

  • Purity and Availability: this compound is available at 97% purity (), while related compounds like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride (CAS: sc-353742) are marketed for research at >95% purity .
  • Regulatory Status : Compounds like Cetirizine impurities are tightly controlled due to their role in pharmaceutical quality assurance, requiring stringent impurity profiling per USP standards .

Biological Activity

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a compound featuring a piperazine ring, which is widely recognized in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C7_{7}H14_{14}Cl2_{2}N2_{2}O
  • Molecular Weight : 209.11 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to its ionic nature from the dihydrochloride form.

This compound's structure includes a methyl ester linked to a piperazine moiety, enhancing its pharmacological profile.

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has shown promise in anticancer research, with studies suggesting it may inhibit tumor growth through various mechanisms, including modulation of specific receptors or enzymes involved in cancer progression.
  • Neuropharmacological Effects : Its structural similarity to other piperazine derivatives suggests potential effects on the central nervous system (CNS). Compounds containing piperazine are often evaluated for their roles as antidepressants or anxiolytics .

The mechanism of action for this compound typically involves:

  • Receptor Interaction : The compound interacts with various biological targets, including neurotransmitter receptors and enzymes, influencing their activity and leading to therapeutic effects.
  • Biochemical Assays : Interaction studies have been conducted to assess binding affinities and effects on enzyme activity, helping to elucidate its mechanism of action and potential side effects when used therapeutically.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study ReferenceFindingsMethodology
Exhibits antimicrobial and anticancer propertiesIn vitro assays
Potential neuropharmacological effectsBinding affinity studies
Modulates enzyme activities related to cancer progressionBiochemical assays

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Anticancer Efficacy : In xenograft mouse models, the compound demonstrated significant tumor reduction compared to controls. This suggests its potential as an effective anticancer agent .
  • Neuropharmacological Assessment : In animal models, the compound showed promising results in reducing anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Q & A

Q. What are the recommended storage conditions to maintain the stability of Methyl 2-(piperazin-2-yl)acetate dihydrochloride in laboratory settings?

Methodological Answer: The compound should be stored in a sealed, dry container at room temperature (20–25°C) in a well-ventilated, dark environment to prevent degradation. Exposure to moisture, heat (>258°C), or oxidizing agents must be avoided, as these conditions may lead to decomposition into toxic byproducts (e.g., nitrogen oxides, hydrogen chloride gas). Regular stability assessments via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are recommended for long-term storage .

Q. Which analytical techniques are suitable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the piperazine ring and acetate moiety.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode validates molecular weight (e.g., m/z 203.11 for the free base).
  • Elemental Analysis: Verify chlorine content (dihydrochloride form) via combustion analysis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolution.
  • Exposure Control: Monitor airborne particles with HEPA filters. Avoid inhalation or skin contact due to irritant properties.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize byproducts in this compound production?

Methodological Answer:

  • Stepwise Synthesis: Couple piperazine derivatives with methyl acetate precursors under anhydrous conditions to reduce hydrolysis.
  • Catalysis: Use palladium or copper catalysts for selective C-N bond formation.
  • Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) to isolate the dihydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers resolve contradictions in solubility data between different batches of this compound?

Methodological Answer:

  • Controlled Experiments: Re-test solubility in standardized solvents (e.g., DMSO, ethanol) under identical temperature and pH conditions.
  • Particle Size Analysis: Use dynamic light scattering (DLS) to assess crystallinity or amorphous content, which affects solubility.
  • Ion Chromatography: Quantify counterion (Cl^-) variability between batches, as excess HCl may alter solubility profiles .

Q. What strategies are effective for characterizing chiral impurities in this compound synthesis?

Methodological Answer:

  • Chiral HPLC: Utilize a Chiralpak® IG-3 column with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers.
  • Circular Dichroism (CD): Confirm enantiomeric excess (ee) by comparing CD spectra to reference standards.
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data, particularly for diastereomeric salts .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH over 14 days. Analyze degradation products via LC-MS.
  • pH-Dependent Studies: Prepare buffered solutions (pH 1–12) and monitor hydrolysis rates. The compound is most stable near neutral pH (6–8).
  • Kinetic Modeling: Use Arrhenius equations to predict shelf life under varying storage conditions .

Q. What methodologies are recommended for impurity profiling in this compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat, light, and oxidizing agents (e.g., H2_2O2_2) to simulate degradation pathways.
  • LC-MS/MS: Identify impurities (e.g., N-oxides, dealkylated products) using high-resolution mass spectrometry.
  • Reference Standards: Compare retention times and spectra to certified impurities (e.g., piperazine-related byproducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 2
Methyl 2-(piperazin-2-yl)acetate dihydrochloride

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